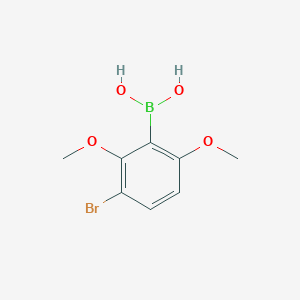

3-Bromo-2,6-dimethoxyphenylboronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

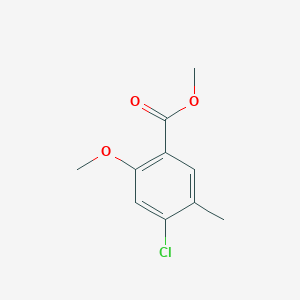

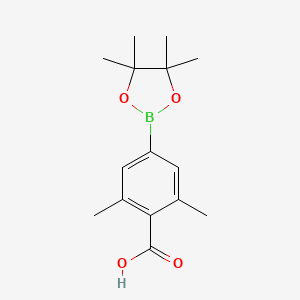

3-Bromo-2,6-dimethoxyphenylboronic acid is a chemical compound with the molecular weight of 260.88 . It is a solid substance at room temperature . The IUPAC name for this compound is (3-bromo-2,6-dimethoxyphenyl)boronic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10BBrO4/c1-13-6-4-3-5 (10)8 (14-2)7 (6)9 (11)12/h3-4,11-12H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 260.88 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Analytical Methods in Determining Antioxidant Activity

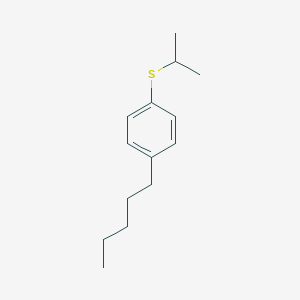

Boronic acids and their derivatives are instrumental in developing analytical methods for determining antioxidant activity. The critical presentation of tests like ORAC, HORAC, TRAP, and TOSC, which are based on the transfer of a hydrogen atom or an electron, emphasizes their applicability in assessing the kinetics or reaching the equilibrium state of antioxidant capacities in various samples. These methods, reliant on spectrophotometry, underscore the importance of boronic acids in facilitating the analysis of antioxidant activity and capacity in complex samples, potentially including those involving "3-Bromo-2,6-dimethoxyphenylboronic acid" derivatives (Munteanu & Apetrei, 2021).

Electrochemical Surface Finishing and Energy Storage

The review on electrochemical technology with Lewis acidic haloaluminate room-temperature ionic liquids (RTILs) showcases the evolving research in electroplating and energy storage. Boronic acids, including potentially "this compound," might play roles in the development of novel electrochemical applications due to their ability to interact with these RTILs. This highlights their importance in advancing electrochemical technologies that could lead to more efficient energy storage and surface finishing techniques (Tsuda, Stafford, & Hussey, 2017).

Safety and Hazards

Mécanisme D'action

Mode of Action

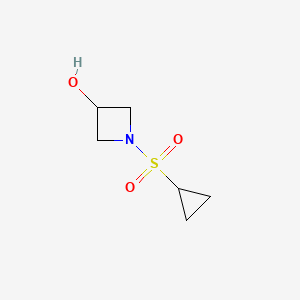

These esters are formed by the reaction of the boronic acid with a hydroxyl group on the target molecule .

Biochemical Pathways

Boronic acids are often used in the suzuki-miyaura coupling reaction, a type of palladium-catalyzed cross-coupling reaction, to construct carbon-carbon bonds . This suggests that 3-Bromo-2,6-dimethoxyphenylboronic acid could potentially be involved in similar reactions.

Result of Action

The ability of boronic acids to form stable covalent bonds with a variety of biological targets suggests that they could potentially modulate a wide range of biological processes .

Action Environment

The action of this compound, like other boronic acids, can be influenced by environmental factors such as pH and the presence of diols. For example, the formation of boronate esters is pH-dependent, with the reaction favoring ester formation at higher pH levels . Additionally, the presence of diols can compete with the target molecule for binding to the boronic acid, potentially affecting its efficacy .

Propriétés

IUPAC Name |

(3-bromo-2,6-dimethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BBrO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4,11-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKKMVAQHOAAMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1OC)Br)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BBrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.